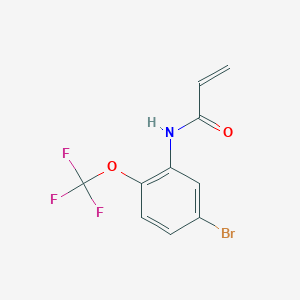

N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide is an organic compound with the molecular formula C10H7BrF3NO2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an acrylamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide typically involves the reaction of 5-bromo-2-(trifluoromethoxy)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Addition Reactions: The acrylamide moiety can participate in addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the acrylamide group.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

Michael Addition: Nucleophiles like thiols or amines can add to the acrylamide group under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(5-azido-2-(trifluoromethoxy)phenyl)acrylamide, while Michael addition with a thiol would produce a thioether derivative.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide derivatives have been studied for their potential as therapeutic agents. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compounds, making them promising candidates in drug design.

- Anticancer Activity : Research has indicated that acrylamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific derivatives can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation .

- Inhibition of Enzymatic Activity : Some studies have focused on the ability of acrylamide derivatives to inhibit specific enzymes, such as phospholipases and acyltransferases, which are implicated in inflammatory processes and cancer progression. The structure-activity relationship (SAR) studies demonstrate that modifications to the acrylamide backbone can significantly enhance inhibitory potency .

Synthetic Methodologies

The synthesis of this compound involves several key steps that utilize various coupling reactions, including:

- Heck Reaction : The compound can be synthesized via palladium-catalyzed Heck coupling reactions, where aryl halides react with alkenes to form substituted acrylamides. This method allows for the introduction of diverse substituents on the aromatic ring, enhancing the compound's biological profile .

- Lactam Formation : this compound has been used as a precursor for the synthesis of δ-lactams through Rh(III)-catalyzed reactions. These lactams are valuable intermediates in the synthesis of various pharmaceutical compounds .

Case Study 1: Anticancer Properties

A study published in Nature Communications investigated the anticancer effects of a series of acrylamide derivatives, including those based on this compound. The results showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition

Research conducted on PLAAT5 inhibitors demonstrated that compounds derived from this compound exhibited strong inhibition of this enzyme, which is involved in lipid metabolism and inflammation. This inhibition was linked to reduced levels of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .

Summary and Future Directions

This compound represents a versatile compound with significant potential across medicinal chemistry and synthetic applications. Its ability to act as an anticancer agent and enzyme inhibitor opens avenues for further research into its mechanisms of action and optimization for therapeutic use.

Future studies should focus on:

- Expanding the library of derivatives to explore structure-activity relationships more comprehensively.

- Investigating the pharmacokinetics and bioavailability of these compounds in vivo.

- Conducting clinical trials to assess their efficacy and safety profiles in human subjects.

Mécanisme D'action

The mechanism of action of N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-(trifluoromethoxy)aniline: This compound is a precursor in the synthesis of N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide.

2-Bromo-5-(trifluoromethyl)pyridine: Another compound with similar functional groups but different structural framework.

Uniqueness

This compound is unique due to the combination of its bromine, trifluoromethoxy, and acrylamide groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Activité Biologique

N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with bromine and trifluoromethoxy groups, contributing to its lipophilicity and biological potency. The acrylamide moiety allows for interactions with various biological targets, including proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of acetylcholinesterase (AChE) inhibitors, which are explored for treating neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. The presence of electron-withdrawing groups enhances its reactivity towards cellular targets, potentially leading to apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- AChE Inhibition Study : A study designed twenty-two analogues of a dual AChE-BuChE inhibitor, revealing that certain derivatives of this compound showed enhanced potency compared to traditional drugs like rivastigmine. The structure-activity relationship indicated that modifications at the phenyl ring significantly affected inhibitory activity .

- Anticancer Activity Assessment : Research on hybrid compounds derived from this acrylamide demonstrated significant antiproliferative effects against multiple cancer cell lines, including HeLa and MCF-7. Notably, the presence of the trifluoromethoxy group was linked to increased cell membrane permeability and enhanced interaction with intracellular targets .

- Antimicrobial Properties : The compound was evaluated for its antimicrobial efficacy against various bacterial strains, showing promising results that suggest potential applications in developing new antibiotics.

Propriétés

IUPAC Name |

N-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO2/c1-2-9(16)15-7-5-6(11)3-4-8(7)17-10(12,13)14/h2-5H,1H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPWPGMBRPOQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.